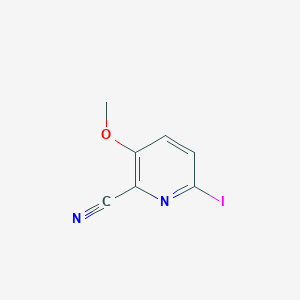
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is an organic compound with a unique structure that includes a tetrahydropyranyl group attached to a hydroxypropane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol typically involves the protection of a hydroxy group using a tetrahydropyranyl (THP) group. One common method is to react 1,2-propanediol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a diol.
Substitution: The THP group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction results in a diol.
科学的研究の応用
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which (2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol exerts its effects involves the protection of hydroxy groups. The tetrahydropyranyl group forms a stable acetal linkage with the hydroxy group, preventing unwanted reactions at that site. This allows for selective reactions on other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
類似化合物との比較
Similar Compounds
(2S)-2-tetrahydropyranyloxy-1-hydroxypropane: The enantiomer of the compound with similar properties but different stereochemistry.
(2R)-2-methoxymethyloxy-1-hydroxypropane: A compound with a methoxymethyl protecting group instead of a tetrahydropyranyl group.
(2R)-2-trimethylsilyloxy-1-hydroxypropane: A compound with a trimethylsilyl protecting group.
Uniqueness
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is unique due to its stability and ease of removal under mild acidic conditions. This makes it a preferred protecting group in organic synthesis, especially when sensitive functional groups are present.
特性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
(2R)-2-(oxan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-7(6-9)11-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 |
InChIキー |
MKWQCXIXWYWZBA-GVHYBUMESA-N |
異性体SMILES |
C[C@H](CO)OC1CCCCO1 |
正規SMILES |
CC(CO)OC1CCCCO1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(5-Trifluoromethylpyrazinyl)]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B8451178.png)




![2-(3,5-Difluorophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8451216.png)
![tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate](/img/structure/B8451222.png)





